PluriSln 1

Descripción general

Descripción

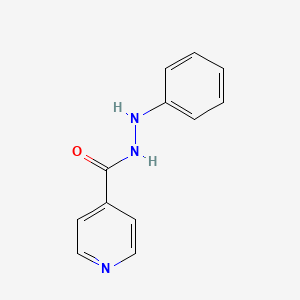

PluriSln 1, también conocido como 2-fenilhidrazida de ácido 4-piridincarboxílico, es un compuesto químico con la fórmula molecular C₁₂H₁₁N₃O y un peso molecular de 213,24 g/mol . Es principalmente conocido por su función como inhibidor de la estearoil-CoA desaturasa 1 (SCD1), una enzima involucrada en el metabolismo de los lípidos . This compound se utiliza para eliminar selectivamente las células madre pluripotentes humanas indiferenciadas del cultivo induciendo estrés del retículo endoplásmico, atenuando la síntesis de proteínas e induciendo la apoptosis .

Aplicaciones Científicas De Investigación

PluriSln 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

PluriSln 1 ejerce sus efectos inhibiendo la estearoil-CoA desaturasa 1 (SCD1), una enzima involucrada en la síntesis de ácidos grasos monoinsaturados a partir de ácidos grasos saturados . Esta inhibición conduce a estrés del retículo endoplásmico, atenuación de la síntesis de proteínas e inducción de la apoptosis en células madre pluripotentes humanas indiferenciadas . Los objetivos moleculares del compuesto incluyen SCD1 y vías relacionadas con el metabolismo de los lípidos y la apoptosis .

Análisis Bioquímico

Biochemical Properties

PluriSln 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism. By inhibiting SCD1, this compound disrupts the biosynthesis of oleic acid, a monounsaturated fatty acid, leading to the accumulation of saturated fatty acids . This inhibition induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis in human pluripotent stem cells (hPSCs) . The compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism, highlighting its role in biochemical reactions.

Cellular Effects

This compound has profound effects on cellular processes, particularly in human pluripotent stem cells. It selectively eliminates undifferentiated hPSCs by inducing ER stress and apoptosis while sparing differentiated cells . This selective elimination is crucial for preventing teratoma formation in stem cell therapies . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and disrupting lipid homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of SCD1, leading to the disruption of oleic acid biosynthesis . This inhibition results in the accumulation of saturated fatty acids, which induces ER stress and activates the unfolded protein response (UPR) . The UPR attenuates protein synthesis and promotes apoptosis in undifferentiated hPSCs . This compound’s ability to selectively target SCD1 and induce apoptosis in hPSCs underscores its potential as a therapeutic agent in stem cell research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against SCD1 . Short-term exposure to this compound induces rapid apoptosis in undifferentiated hPSCs, while long-term exposure can lead to sustained ER stress and prolonged inhibition of protein synthesis . These temporal effects highlight the importance of optimizing exposure duration to achieve desired outcomes in experimental settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively eliminates undifferentiated hPSCs without causing significant toxicity . At higher doses, the compound can induce adverse effects, including increased apoptosis and potential toxicity to non-target cells . These dosage-dependent effects underscore the need for careful dose optimization to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to altered metabolic flux and changes in metabolite levels . This disruption affects various cellular processes, including membrane fluidity, signaling pathways, and energy homeostasis . The interaction of this compound with enzymes and cofactors in these pathways highlights its role in modulating lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to induce ER stress and apoptosis in hPSCs suggests that it accumulates in the ER, where it exerts its inhibitory effects on SCD1 . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound primarily localizes to the endoplasmic reticulum (ER) within cells, where it inhibits SCD1 and induces ER stress . The compound’s subcellular localization is critical for its activity, as the ER is the site of lipid biosynthesis and protein folding . By targeting the ER, this compound effectively disrupts lipid metabolism and induces apoptosis in undifferentiated hPSCs . This localization underscores the importance of subcellular targeting in the compound’s mechanism of action .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de PluriSln 1 involucra la reacción del ácido 4-piridincarboxílico con 2-fenilhidrazina bajo condiciones específicas. La reacción generalmente requiere un solvente como dimetilsulfóxido (DMSO) o etanol, y el producto se purifica para lograr una pureza de ≥99% .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El compuesto se almacena a +4 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

PluriSln 1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar el resultado deseado .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

PluriSIn 1: Otro inhibidor de la estearoil-CoA desaturasa, similar en estructura y función a PluriSln 1.

NSC 14613: Un compuesto con efectos inhibitorios similares sobre SCD1.

Singularidad

This compound es único en su alta selectividad para las células madre pluripotentes humanas indiferenciadas, lo que lo convierte en una herramienta valiosa en la investigación de células madre y las aplicaciones terapéuticas . Su capacidad para inducir estrés del retículo endoplásmico y apoptosis específicamente en estas células lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

N'-phenylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWXDLBWRHCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279924 | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91396-88-2 | |

| Record name | 91396-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PluriSIn 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.